(S)-methyl 3-aminochroman-5-carboxylate

Enantioselective Synthesis Chiral Chromatography Serotonin Receptor Pharmacology

(S)-Methyl 3-aminochroman-5-carboxylate (CAS 627099-61-0) is an enantiomerically pure chiral building block belonging to the 3-aminochroman class of heterocyclic compounds. The compound features a chroman (3,4-dihydro-2H-1-benzopyran) core bearing a primary amine at the 3-position in the (S)-configuration and a methyl carboxylate ester at the 5-position.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
Cat. No. B11898491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-methyl 3-aminochroman-5-carboxylate
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2CC(COC2=CC=C1)N
InChIInChI=1S/C11H13NO3/c1-14-11(13)8-3-2-4-10-9(8)5-7(12)6-15-10/h2-4,7H,5-6,12H2,1H3/t7-/m0/s1
InChIKeyZNLQAWBUGFTZDU-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Methyl 3-Aminochroman-5-Carboxylate: Enantiopure Synthetic Intermediate and Serotonin Receptor Ligand Scaffold


(S)-Methyl 3-aminochroman-5-carboxylate (CAS 627099-61-0) is an enantiomerically pure chiral building block belonging to the 3-aminochroman class of heterocyclic compounds [1]. The compound features a chroman (3,4-dihydro-2H-1-benzopyran) core bearing a primary amine at the 3-position in the (S)-configuration and a methyl carboxylate ester at the 5-position . It is synthesized via a stereocontrolled radical cyclization route starting from L-serine, with enantiomeric purity verified by capillary electrophoresis using β-cyclodextrins as a chiral selector [1]. The compound is explicitly described in the primary literature as 'a promising intermediate for the synthesis of several C-5-functionalized 3-aminochroman derivatives' targeting serotonin receptor subtypes [1].

Why Generic 3-Aminochroman Substitution Fails: Stereochemistry and 5-Position Functionalization as Critical Differentiators for (S)-Methyl 3-Aminochroman-5-Carboxylate


Generic or racemic 3-aminochroman derivatives cannot be interchanged with (S)-methyl 3-aminochroman-5-carboxylate due to two non-negotiable structural determinants. First, stereochemistry at the 3-position is pharmacologically decisive: Hammarberg et al. (2000) demonstrated that (R)-enantiomers of 3-aminochromans consistently display higher affinity for the 5-HT1A receptor than their (S)-counterparts, meaning the (S)-enantiomer provides a distinct pharmacological profile essential for target-specific studies [1]. Second, the nature of the 5-substituent governs both receptor binding and downstream synthetic utility. Hammarberg et al. established that carboxylate esters, amides, and ketones at the 5-position confer high 5-HT1A affinity, whereas primary amine or methoxy substituents at this position yield diminished binding [1]. Compounds lacking the 3-amino group entirely, such as methyl chroman-5-carboxylate, are incapable of engaging the serotonin receptor pharmacophore . Furthermore, the methyl ester moiety serves as a versatile handle for hydrolysis, amidation, or transesterification reactions that the 5-acetyl or 5-unsubstituted analogs cannot support with equivalent efficiency [2].

Quantitative Differentiation Evidence: (S)-Methyl 3-Aminochroman-5-Carboxylate Versus Closest Analogs and Alternatives


Enantiomeric Purity: Stereocontrolled L-Serine-Derived Synthesis Yields Defined (S)-Configuration Unattainable via Racemic Routes

The (S)-methyl 3-aminochroman-5-carboxylate is obtained with defined enantiomeric purity via a stereocontrolled radical cyclization starting from L-serine, whereas racemic syntheses (e.g., Johansson tartaric acid resolution approach) produce mixtures requiring additional separation steps and yield both enantiomers with variable purity [1]. Enantiomeric purity of the final product was verified by capillary electrophoresis using β-cyclodextrins as a chiral selector [1]. In contrast, the racemic analog (methyl 3-aminochroman-5-carboxylate, unspecified stereochemistry) is an undefined mixture whose pharmacological readout confounds interpretation due to opposing contributions from (R)- and (S)-enantiomers [2].

Enantioselective Synthesis Chiral Chromatography Serotonin Receptor Pharmacology

5-Carboxylate Ester Substitution Confers High-Affinity 5-HT1A Binding: Class-Level SAR Evidence from Hammarberg et al. (2000)

Hammarberg et al. (2000) evaluated a systematic series of enantiomerically pure 3-aminochromans with varied 5-substituents and demonstrated that carboxylate esters, amides, and ketones at the 5-position confer high affinity for the 5-HT1A receptor, whereas 5-methoxy and 5-unsubstituted analogs show markedly lower affinity [1]. A close structural analog—(R)-3-(cyclopentyl-propyl-amino)-chroman-5-carboxylic acid methyl ester (CHEMBL96999)—exhibits a Ki of 0.41 nM at the 5-HT1A receptor, demonstrating that the 5-carboxylate methyl ester motif supports sub-nanomolar receptor engagement when combined with an appropriate 3-amino substituent [2]. In contrast, the des-amino comparator methyl chroman-5-carboxylate (CAS 1202863-90-8, lacking the 3-amino group entirely) is incapable of engaging the serotonin 5-HT1A receptor pharmacophore, as the 3-amino group is an essential structural requirement for receptor binding [1].

5-HT1A Receptor Structure-Activity Relationship Serotonin Receptor Ligand

Versatile C-5 Methyl Ester Handle Enables Derivatization Pathways Unavailable to 5-Acetyl and 5-Carboxylic Acid Analogs

Pavé et al. (2003) explicitly designated methyl 3-amino-3,4-dihydro-2H-1-benzopyran-5-carboxylate (compound 1c in the original publication) as 'a promising intermediate for the synthesis of several C-5-functionalized 3-aminochroman derivatives' [1]. The methyl ester can undergo: (i) hydrolysis to the free carboxylic acid for salt formation or conjugation, (ii) direct aminolysis to afford 5-carboxamide derivatives (a privileged substructure in clinical candidates such as 5-carbamoyl-8-fluoro-3-aminochromans), or (iii) transesterification to access diverse ester prodrugs [1][2]. The companion compound in the Pavé synthesis—5-acetyl-3-aminochroman—lacks this ester reactivity and instead offers ketone-specific transformations (e.g., oxime formation, reduction) that generate a different derivative space [1].

Synthetic Intermediate Prodrug Design Medicinal Chemistry Derivatization

Primary Amine at 3-Position Enables Flexible N-Functionalization Compared to Pre-Substituted Tertiary Amine Analogs

The (S)-methyl 3-aminochroman-5-carboxylate bears a free primary amine at the 3-position, providing a versatile anchoring point for N-alkylation, N-acylation, or reductive amination to introduce diverse substituents [1]. This contrasts with pre-functionalized tertiary amine analogs such as (R)-3-(cyclopentyl-propyl-amino)-chroman-5-carboxylic acid methyl ester (CHEMBL96999, Ki = 0.41 nM at 5-HT1A), which are locked into a specific N-substitution pattern [2]. According to the SAR established by Hammarberg et al. (2000), tertiary amines bind with higher affinity to 5-HT1A than primary or secondary amines, but the primary amine intermediate allows systematic exploration of N-substituent space to optimize both affinity and functional activity (agonist vs. antagonist) [3]. The Hatzenbuhler et al. (2008) study demonstrated that cyclobutyl substitution on the basic nitrogen and stereochemistry at the 3-position are necessary for 5-HT1A antagonism, underscoring the importance of the free amine as a starting point for functional tuning [4].

N-Alkylation Parallel Synthesis Amine Functionalization

Optimal Procurement and Application Scenarios for (S)-Methyl 3-Aminochroman-5-Carboxylate


Enantiopure Building Block for 5-HT1A and 5-HT7 Receptor Ligand Discovery

Researchers developing novel serotonin receptor ligands should procure the (S)-enantiomer specifically when the goal is to explore stereochemistry-dependent pharmacology. As demonstrated by Hammarberg et al. (2000), the (S)-enantiomer provides a distinct pharmacological profile from the (R)-enantiomer, which consistently shows higher 5-HT1A affinity [1]. The 5-carboxylate ester substitution positions this intermediate within the high-affinity chemical space validated for 5-HT1A receptor engagement, while the free primary amine enables systematic N-functionalization to optimize receptor subtype selectivity and functional activity (agonist, partial agonist, or antagonist) [1][2].

Divergent Synthesis of C-5-Functionalized 3-Aminochroman Libraries

This compound serves as the key intermediate for generating diverse C-5-functionalized 3-aminochroman libraries, as explicitly designated by Pavé et al. (2003) [2]. The methyl ester can be hydrolyzed to the carboxylic acid (for salt formation or amide coupling), converted to 5-carboxamides (a privileged motif in CNS drug candidates including 5-carbamoyl-8-fluoro-3-aminochromans studied by Hatzenbuhler et al. 2008), reduced to the 5-hydroxymethyl analog, or transesterified to access prodrug esters [2][3]. This divergent chemistry from a single enantiopure intermediate reduces procurement complexity and ensures stereochemical consistency across a compound library.

Comparator for (R)-Enantiomer Pharmacological Studies

Given the established SAR that (R)-enantiomers of 3-aminochromans display higher 5-HT1A receptor affinity than (S)-enantiomers, the (S)-methyl 3-aminochroman-5-carboxylate is an essential control compound for studies aimed at quantifying the stereochemical contribution to receptor binding, functional activity, and selectivity [1]. When paired with the (R)-enantiomer (synthesized from D-serine via the same Pavé route), researchers can directly measure the eudismic ratio for any N-derivatized analog series, providing critical information for lead optimization [2].

Reference Standard for Chiral Purity Method Development and Quality Control

The enantiomeric purity of this compound was originally verified by capillary electrophoresis using β-cyclodextrins as a chiral selector, as reported by Pavé et al. (2003) [2]. This established analytical methodology makes the compound suitable as a reference standard for developing and validating chiral purity assays for 3-aminochroman-derived pharmaceutical candidates. Procurement of the enantiomerically pure (S)-form enables establishment of detection limits for the undesired (R)-enantiomer in quality control protocols.

Quote Request

Request a Quote for (S)-methyl 3-aminochroman-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.